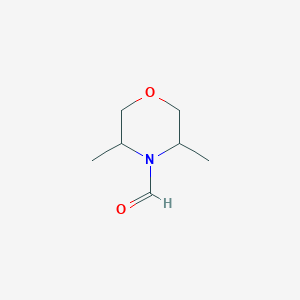
3,5-Dimethylmorpholine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylmorpholine-4-carbaldehyde: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the morpholine ring and an aldehyde group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylmorpholine-4-carbaldehyde typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the aldehyde group at the 4 position. One common method involves the oxidation of 3,5-dimethylmorpholine using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: 3,5-Dimethylmorpholine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 3,5-Dimethylmorpholine-4-carboxylic acid
Reduction: 3,5-Dimethylmorpholine-4-methanol
Substitution: Various substituted morpholine derivatives
科学的研究の応用
Chemistry: 3,5-Dimethylmorpholine-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in multicomponent reactions to generate diverse chemical libraries .
Biology: In biological research, this compound may be used to study the effects of morpholine derivatives on biological systems. It can be incorporated into bioactive molecules to investigate their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a valuable scaffold for the development of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in polymer synthesis and other material science applications.
作用機序
The mechanism of action of 3,5-Dimethylmorpholine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The morpholine ring may also interact with biological receptors or enzymes, modulating their activity .
類似化合物との比較
- 3,5-Dimethylmorpholine-4-carboxylic acid
- 3,5-Dimethylmorpholine-4-methanol
- 3,5-Dimethylpyridine-4-carbaldehyde
Comparison: Compared to other similar compounds, 3,5-Dimethylmorpholine-4-carbaldehyde is unique due to the presence of both the morpholine ring and the aldehyde functional group. This combination imparts distinct reactivity and potential applications. For instance, while 3,5-Dimethylmorpholine-4-carboxylic acid is more acidic and less reactive in nucleophilic addition reactions, 3,5-Dimethylmorpholine-4-methanol is more prone to oxidation. The presence of the morpholine ring also differentiates it from 3,5-Dimethylpyridine-4-carbaldehyde, which lacks the nitrogen atom in the ring structure .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
3,5-dimethylmorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-6-3-10-4-7(2)8(6)5-9/h5-7H,3-4H2,1-2H3 |
InChIキー |
VHAHNSJYITUHQR-UHFFFAOYSA-N |
正規SMILES |
CC1COCC(N1C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




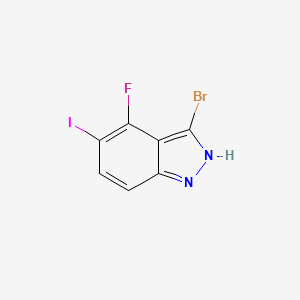
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)

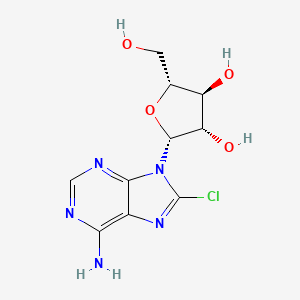

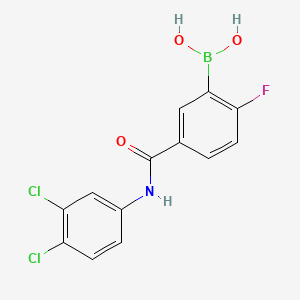

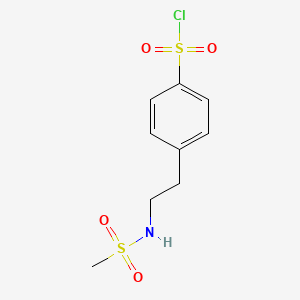
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)

![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)

